![molecular formula C16H19N3O4S B14370020 4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide CAS No. 90233-94-6](/img/structure/B14370020.png)
4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide is an organic compound with a complex structure, featuring a benzamide core substituted with dimethylsulfamoyl and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acylation: The amino group is acylated with benzoyl chloride to form the benzamide core.
Sulfonation: Finally, the benzamide is sulfonated with dimethylsulfamoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide or benzamide groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors, leading to changes in cellular pathways. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(Dimethylsulfamoyl)amino]-N-(4-hydroxyphenyl)benzamide
- 4-[(Dimethylsulfamoyl)amino]-N-(4-chlorophenyl)benzamide
- 4-[(Dimethylsulfamoyl)amino]-N-(4-nitrophenyl)benzamide
Uniqueness
4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
90233-94-6 |
|---|---|
Formule moléculaire |
C16H19N3O4S |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
4-(dimethylsulfamoylamino)-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C16H19N3O4S/c1-19(2)24(21,22)18-14-6-4-12(5-7-14)16(20)17-13-8-10-15(23-3)11-9-13/h4-11,18H,1-3H3,(H,17,20) |
Clé InChI |
KGSUALTVAUSIAE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester](/img/structure/B14369939.png)
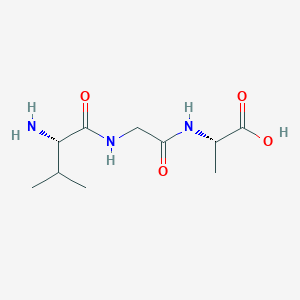

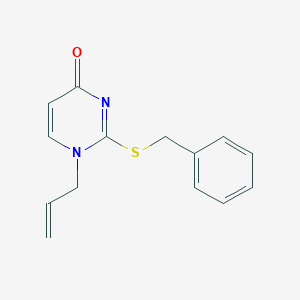
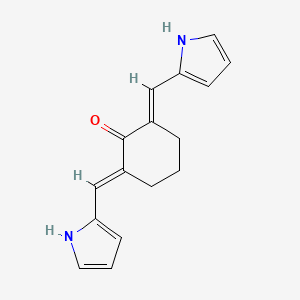
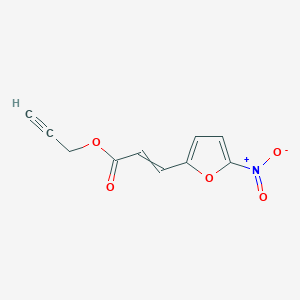

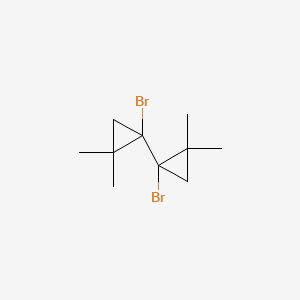
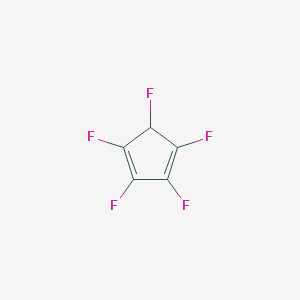

![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
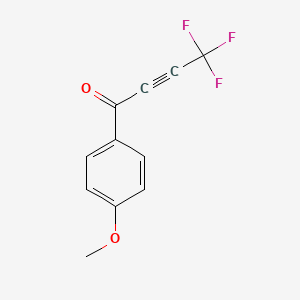

![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
